synthesis and characterization of N,N-dimethyl-1H-imidazol-2-amine
synthesis and characterization of N,N-dimethyl-1H-imidazol-2-amine
An In-Depth Technical Guide to the Synthesis and Characterization of N,N-dimethyl-1H-imidazol-2-amine
Abstract
N,N-dimethyl-1H-imidazol-2-amine is a heterocyclic compound featuring the core imidazole scaffold, a structure of significant interest in medicinal chemistry and materials science due to its prevalence in biologically active molecules.[1][2] This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of this target compound. While direct literature on this specific molecule is sparse, this document outlines a robust and scientifically-grounded synthetic strategy derived from established chemical principles for analogous structures. We present a complete, step-by-step experimental protocol, from reaction setup to purification, and a full suite of predicted analytical data with in-depth interpretation. This guide is intended for researchers, chemists, and drug development professionals requiring a practical and reliable pathway to access and validate N,N-dimethyl-1H-imidazol-2-amine for further research and application.
Introduction and Strategic Overview
The imidazole ring is a fundamental building block in a vast array of pharmaceuticals and functional materials.[1][3] The introduction of a dimethylamino group at the 2-position creates a versatile intermediate with potential applications as a ligand, a catalytic base, or a precursor for more complex molecular architectures.
The synthetic strategy outlined herein is predicated on a well-established and highly reliable transformation: the nucleophilic aromatic substitution (SNAr) of a suitable halo-imidazole precursor. This approach is favored for its efficiency, scalability, and the commercial availability of starting materials. The chosen pathway involves the reaction of 2-chloro-1H-imidazole with dimethylamine. This method is analogous to successful syntheses reported for related benzimidazole structures, providing a strong precedent for its efficacy.[4]
The subsequent characterization workflow is designed to provide unambiguous structural confirmation and an assessment of purity, employing a multi-technique approach encompassing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution
The core of the synthesis is the displacement of a chloride ion from the electron-deficient C2 position of the imidazole ring by dimethylamine. The imidazole ring, particularly when protonated or coordinated to a Lewis acid, is sufficiently activated to undergo nucleophilic attack. The reaction is typically performed in a polar solvent to facilitate the interaction of the charged intermediates.
Mechanistic Rationale
The choice of 2-chloro-1H-imidazole as the starting material is strategic. The chlorine atom at the 2-position is the most electrophilic site on the imidazole ring, making it susceptible to nucleophilic attack. Dimethylamine, a potent and readily available nucleophile, can effectively displace the chloride. The reaction likely proceeds through a Meisenheimer-like intermediate. Using an excess of dimethylamine or adding a non-nucleophilic base can be advantageous to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
Caption: Proposed workflow for the synthesis of N,N-dimethyl-1H-imidazol-2-amine.
Detailed Experimental Protocol
Disclaimer: This protocol is a proposed method and should be performed by qualified personnel in a controlled laboratory setting with appropriate safety measures.
Materials and Reagents
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2-Chloro-1H-imidazole (1.0 eq)
-
Dimethylamine solution (40% in water, 3.0-5.0 eq)
-
Dimethylformamide (DMF), anhydrous (optional solvent)
-
Dichloromethane (DCM) for extraction
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/Methanol/Triethylamine solvent system for chromatography
Reaction Procedure
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Reaction Setup: To a high-pressure reaction vessel or a thick-walled sealed tube, add 2-chloro-1H-imidazole (e.g., 1.0 g, 9.75 mmol, 1.0 eq).
-
Reagent Addition: Add the dimethylamine solution (e.g., 4.4 g, 39.0 mmol, 4.0 eq). Note: The reaction can also be conducted in a solvent like DMF to ensure homogeneity, though using an excess of the aqueous amine solution under sealed conditions is often effective.
-
Reaction Conditions: Seal the vessel tightly. Place the vessel in an oil bath preheated to 120-140°C. Stir the reaction mixture magnetically for 12-24 hours.
-
Causality: The elevated temperature is necessary to overcome the activation energy for the nucleophilic aromatic substitution on the relatively stable imidazole ring. The sealed vessel contains the volatile dimethylamine and prevents its evaporation.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
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Workup: a. Cool the reaction vessel to room temperature, then chill in an ice-water bath before carefully opening. b. Transfer the reaction mixture to a separatory funnel. Dilute with water and basify the solution to a pH > 10 with NaOH or NaHCO₃ to ensure the product is in its free base form. c. Extract the aqueous layer with dichloromethane (3 x 50 mL). d. Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄.
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Purification: a. Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product. b. Purify the crude material by column chromatography on silica gel. A suitable eluent system would be a gradient of methanol in dichloromethane (e.g., 0-10%), often with a small amount of triethylamine (0.5-1%) to prevent the product from tailing on the acidic silica.[5] c. Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield N,N-dimethyl-1H-imidazol-2-amine as a solid or oil.
Characterization and Spectroscopic Analysis
Unambiguous characterization is critical for structure validation. The following data are predicted based on the known spectroscopic behavior of imidazole and N,N-dimethylamino moieties.[6][7][8]
Caption: A multi-technique workflow for the characterization of the final product.
Predicted Analytical Data
| Property | Predicted Value | Rationale |
| Molecular Formula | C₅H₉N₃ | |
| Molecular Weight | 111.15 g/mol | |
| Appearance | Off-white to pale yellow solid or oil | Typical for substituted imidazoles. |
| ¹H NMR (400 MHz, CDCl₃) | δ ~6.8-7.0 (s, 2H, H4/H5), δ ~2.8-3.0 (s, 6H, N(CH₃)₂) | Imidazole protons appear as a singlet due to symmetry. N-Methyl protons are a sharp singlet, deshielded by the adjacent nitrogen.[7][9] |
| ¹³C NMR (101 MHz, CDCl₃) | δ ~150 (C2), δ ~120 (C4/C5), δ ~40 (N(CH₃)₂) | The C2 carbon bearing the amino group is the most downfield. The two methyl carbons are equivalent.[7] |
| IR (ATR) | ~3100 cm⁻¹ (C-H, aromatic), ~2950 cm⁻¹ (C-H, aliphatic), ~1600 cm⁻¹ (C=N stretch), ~1350-1250 cm⁻¹ (C-N stretch) | Absence of a broad N-H stretch around 3300-3500 cm⁻¹ confirms the tertiary amine and substitution at N1.[10][11] |
| Mass Spec (EI) | M⁺ at m/z = 111 | The molecular ion peak should be clearly visible. |
| Mass Spec (ESI+) | [M+H]⁺ at m/z = 112 | Protonated molecular ion is expected in positive ion mode. |
Interpretation of Results
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¹H NMR: The presence of two singlets with an integration ratio of 2:6 (or 1:3) is the primary indicator of the correct structure. The singlet for the two equivalent imidazole protons confirms substitution at the C2 position.
-
¹³C NMR: The appearance of three distinct signals confirms the molecular symmetry. The chemical shift of the C2 carbon is highly characteristic of a carbon atom bonded to three nitrogen atoms.
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IR Spectroscopy: The most crucial diagnostic feature is the absence of an N-H stretching band, which would be present in primary or secondary amines.[9][10] This confirms the formation of the N,N-dimethylamino group and that the imidazole N-H is present.
-
Mass Spectrometry: Observation of the correct molecular ion peak provides definitive confirmation of the elemental composition and molecular weight of the synthesized compound.[12]
Safety and Handling
All chemical manipulations should be conducted inside a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[13]
-
2-Chloro-1H-imidazole: Is an irritant. Avoid inhalation and contact with skin and eyes.
-
Dimethylamine: Is corrosive, flammable, and toxic. It should be handled with extreme care in a well-ventilated area.[14]
-
N,N-dimethyl-1H-imidazol-2-amine (Predicted): As an amine-containing heterocyclic compound, it should be treated as potentially harmful and irritating.[15] Avoid ingestion, inhalation, and skin/eye contact.
-
General Precautions: High-pressure reactions should be conducted behind a blast shield. Ensure proper quenching and disposal of reagents and waste according to institutional guidelines.[16][17]
Conclusion
This guide provides a comprehensive and actionable framework for the . By leveraging a robust nucleophilic aromatic substitution strategy, the target compound can be accessed in a reliable manner. The detailed characterization workflow, combining NMR, IR, and MS techniques, ensures the unambiguous confirmation of the molecular structure and purity. This document serves as a valuable resource for researchers enabling further exploration of this compound's utility in drug discovery and materials science.
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PubChem Compound Summary for N,N-Dimethyl-1H-benzo[d]imidazol-2-amine. National Center for Biotechnology Information. [Link]
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NMR characterization of the hydrate- and the aldehyde-forms of imidazole-2-carboxaldehyde and derivatives. ResearchGate. [Link]
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